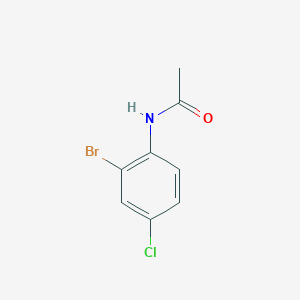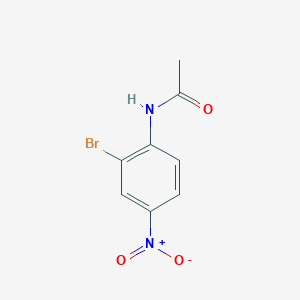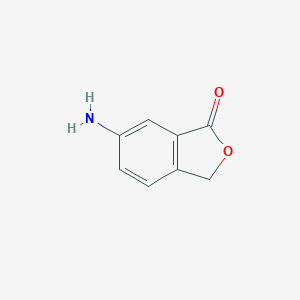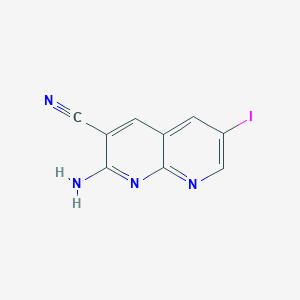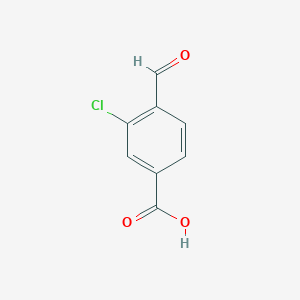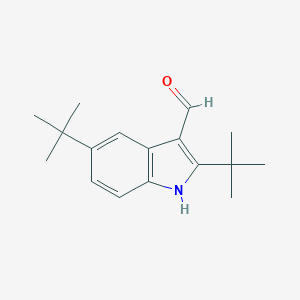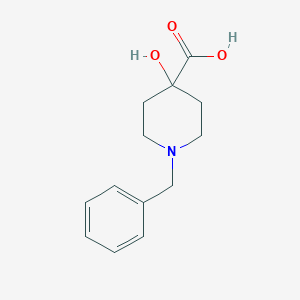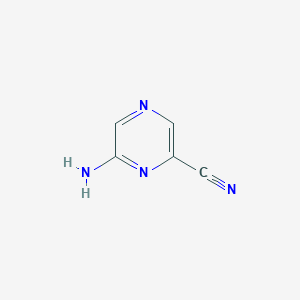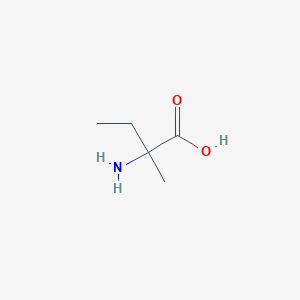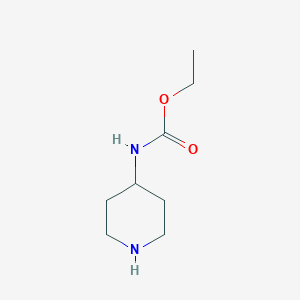
4-Aminocarbethoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminocarbethoxypiperidine, also known as ethyl 4-piperidinylcarbamate, is a chemical compound with the molecular formula C8H16N2O2 and a molecular weight of 172.23 g/mol . It is a pale yellow solid that is primarily used in research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Aminocarbethoxypiperidine can be synthesized from carbamic acid, [1-(phenylmethyl)-4-piperidinyl]-, ethyl ester. One common method involves hydrogenation in methanol and 10% methanolic hydrochloric acid using palladium-on-charcoal as a catalyst at 45°C for 90 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as hydrogenation and esterification.
Chemical Reactions Analysis
Types of Reactions
4-Aminocarbethoxypiperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may yield amines or alcohols.
Scientific Research Applications
4-Aminocarbethoxypiperidine is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Aminocarbethoxypiperidine involves its interaction with molecular targets such as potassium channels. By modulating the activity of these channels, it can influence various physiological processes, particularly in the nervous system.
Comparison with Similar Compounds
Similar Compounds
4-Piperidino-Piperidine: This compound also contains a piperidine ring and is used in similar research applications.
4-Aminopyridine: Known for its ability to modulate potassium channels, similar to 4-Aminocarbethoxypiperidine.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ethyl carbamate group provides unique chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
64951-36-6 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-aminoethyl piperidine-4-carboxylate |
InChI |
InChI=1S/C8H16N2O2/c9-3-6-12-8(11)7-1-4-10-5-2-7/h7,10H,1-6,9H2 |
InChI Key |
RHAQONDHGXQAEH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1CCNCC1 |
Canonical SMILES |
C1CNCCC1C(=O)OCCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

